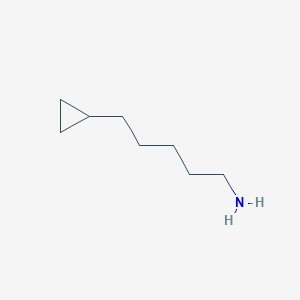

5-Cyclopropylpentan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

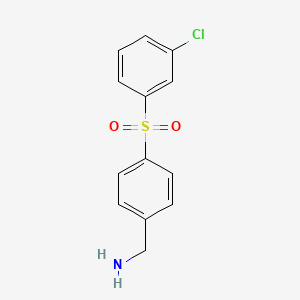

5-Cyclopropylpentan-1-amine is a chemical compound with the CAS Number: 1495469-10-7 . It has a molecular weight of 127.23 and is a liquid at room temperature . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17N/c9-7-3-1-2-4-8-5-6-8/h8H,1-7,9H2 . This indicates that the molecule consists of 8 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom .Chemical Reactions Analysis

Amines, including this compound, are known to act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 127.23 . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Bicyclo[1.1.1]pentan-1-amine derivatives have been recognized as unique and significant moieties in medicinal chemistry. Efforts to create a flexible and scalable synthetic route have been explored, particularly focusing on the reduction of intermediate compounds like 1-azido-3-iodobicyclo[1.1.1]pentane to target such amines (Goh et al., 2014).

The reductive amination of cyclopentanone, involving catalysts with different morphologies, has been studied to achieve the synthesis of cyclopentylamine, a valuable chemical widely used in the production of pesticides, cosmetics, and medicines. This reaction is influenced significantly by the geometric effects of the catalysts, as seen in the superior performance of layered Nb2O5 material due to its high surface area and Ru dispersion (Guo et al., 2019).

Another study highlighted the synthesis of 3-alkylbicyclo[1.1.1]pentan-1-amines from [1.1.1]propellane, utilizing magnesium amides and alkyl electrophiles under mild conditions. This method allows the efficient incorporation of pharmaceutically relevant amines onto the bicyclo[1.1.1]pentane scaffold, providing significant implications for drug development (Hughes et al., 2019).

Medicinal Chemistry and Drug Development

The creation of amines containing bridged bicyclic carbon skeletons has been a focal point in medicinal chemistry due to their desirability as building blocks. The transformation of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines via a photochemical, formal (4 + 2)-cycloaddition of an intermediate imine diradical was reported. This transformation is pivotal for generating complex, sp3-rich primary amine building blocks (Harmata et al., 2021).

A comprehensive account described the development and application of a general strategy where spring-loaded, strained C–C and C–N bonds react with amines, allowing for the installation of small, strained ring systems at any stage of drug development. This method has been applied to bioconjugation, peptide labeling, and the synthesis of multifunctionalized BCP derivatives (Lopchuk et al., 2017).

Environmental Applications

- A novel amine solvent blend containing MDEA and 1,5-diamino-2-methylpentane was investigated for CO2 capture from water-gas shift process plants. This research provided insights into the comparative performance of the MDEA-DA2MP blend against standard MDEA-PZ blends, highlighting its potential as a cost-effective and energy-efficient solution for CO2 capture (Nwaoha et al., 2019).

Propiedades

IUPAC Name |

5-cyclopropylpentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N/c9-7-3-1-2-4-8-5-6-8/h8H,1-7,9H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXAXYMIJZFAHQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

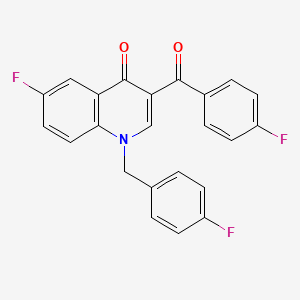

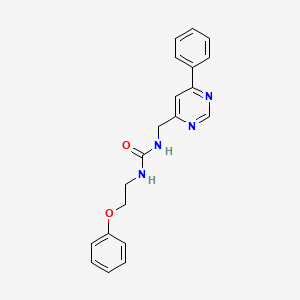

![(Z)-2-cyano-N-(2,2-difluoro-1,3-benzodioxol-5-yl)-3-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B3015176.png)

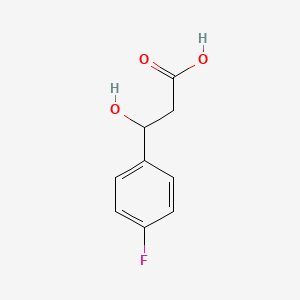

![4-[(Z)-2-chloro-1,2-diphenylethenyl]phenol](/img/structure/B3015180.png)

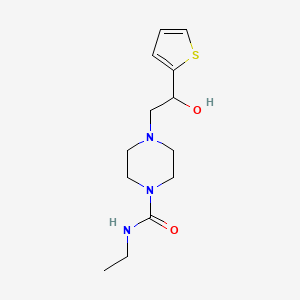

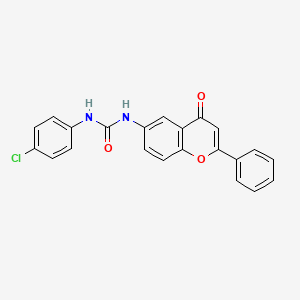

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B3015184.png)

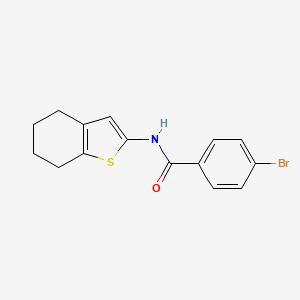

![3,4-difluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015190.png)